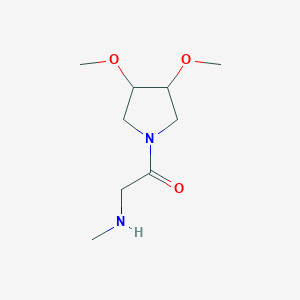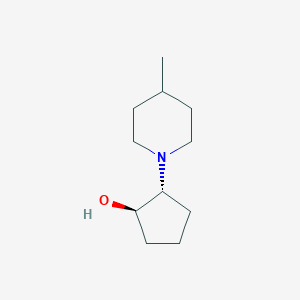
1-(3,4-二甲氧基吡咯烷-1-基)-2-(甲基氨基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as DMAA, is a stimulant drug that was developed in the 1940s as a nasal decongestant. It has since been used in dietary supplements and as an ingredient in energy drinks. DMAA has a variety of effects on the body, including increased alertness, increased focus, improved physical performance, and increased energy. It is important to note that DMAA is not approved by the FDA for human consumption and has been linked to serious health risks.
科学研究应用
合成和抗生素开发
1-(3,4-二甲氧基吡咯烷-1-基)-2-(甲基氨基)乙酮已被用于抗生素的开发。例如,它是PF-00951966的关键中间体,这是一种靶向社区获得性呼吸道感染,包括多药耐药生物的氟喹诺酮类抗生素的制备。其合成涉及催化不对称氢化和S(N)2取代反应,突显了其在开发新型抗生素中的重要性(Lall et al., 2012)。
抗癌研究
该化合物还参与了多取代的4H-吡喃衍生物的合成,这些衍生物以其潜在的抗癌活性而闻名。开发了一种微波辅助程序来合成这些衍生物,所得化合物被评估其对各种人类癌细胞系的抗癌功效(Hadiyal et al., 2020)。
催化和化学反应
在催化领域,1-(3,4-二甲氧基吡咯烷-1-基)-2-(甲基氨基)乙酮的衍生物已被用于开发镍(II)配合物以进行乙烯寡聚化。这种应用对工业过程非常重要,特别是在聚合物的生产中(Nyamato et al., 2016)。
电光薄膜制备
另一个应用涉及电光薄膜的制备。从该化合物衍生的二支化色团已被合成用于电光响应,影响薄膜微结构和光学性能(Facchetti et al., 2006)。
晶体学和分子结构研究
该化合物还在晶体学中找到应用,有助于理解相关化合物的分子和晶体结构。这种应用对于理解化合物的稳定性和反应性在制药和化工行业中至关重要(Percino et al., 2006)。
化学传感器的开发
此外,1-(3,4-二甲氧基吡咯烷-1-基)-2-(甲基氨基)乙酮的衍生物已被用于开发用于检测过渡金属离子的化学传感器。这些传感器显示出高选择性和灵敏性,在环境监测和分析化学中非常重要(Gosavi-Mirkute et al., 2017)。
属性
IUPAC Name |
1-(3,4-dimethoxypyrrolidin-1-yl)-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-10-4-9(12)11-5-7(13-2)8(6-11)14-3/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLWISLYYWWRDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC(C(C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)
![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)

![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)


